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Introduction and Chemical Background

Astragaloside III (AS-III) is a triterpenoid saponin compound derived from the traditional Chinese

medicinal plant Astragalus mongholicus Bunge (AM), a herb known for its immunomodulatory properties

and classified as a "medicine food homology" plant with extensive history in traditional medicine [1]. AS-III

represents one of the most bioactive components isolated from Astragalus species, demonstrating

significant potential as an immunomodulatory agent with multiple mechanisms of action. While various

Astragaloside compounds (I, II, IV, and VII) have been studied for their immune-enhancing properties, AS-

III has recently emerged as a compound of particular interest due to its potent immunorestorative

capabilities and multifaceted effects on both innate and adaptive immune responses [2] [3].

The growing interest in AS-III aligns with increasing attention on natural products as sources of potential

immunotherapeutic agents, particularly for combating immunosuppression associated with chemotherapy

and for enhancing anti-tumor immunity. Unlike broad-spectrum immunostimulants that may cause excessive

inflammation, AS-III appears to exert targeted immunomodulation through specific molecular pathways,

making it an attractive candidate for drug development [1]. This technical review comprehensively examines

the mechanisms of action of AS-III based on current experimental evidence, with particular emphasis on its

signaling pathways, molecular targets, and potential therapeutic applications.
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Table: Chemical and Pharmacological Profile of Astragaloside III

Parameter Specification

Source Astragalus mongholicus Bunge (Astragali Radix)

Chemical Classification Triterpenoid saponin

Molecular Weight Not specified in sources

Purity Available >98% for experimental use

Key Pharmacological Activities Immunomodulation, Anti-tumor, Anti-immunosuppressive

Solubility DMSO (experimental stock solutions)

Immunomodulatory Mechanisms of Action

Attenuation of Immunosuppression via HIF-1α/PDHK-1 Pathway

AS-III demonstrates a remarkable ability to counteract immunosuppression induced by chemotherapeutic

agents, particularly cyclophosphamide (CTX). Through integrated network pharmacology analysis and

experimental validation, researchers have identified that AS-III exerts its immunorestorative effects primarily

through regulation of cellular energy metabolism and the HIF-1α/PDHK-1 signaling pathway [1].

Network pharmacology studies revealed 105 common targets between AS-III and immunosuppression, with

key targets including LDHA, AKT1, and HIF1A [1]. These targets are predominantly involved in glucose

metabolism-related pathways such as regulation of lipolysis in adipocytes, carbohydrate digestion and

absorption, cGMP-PKG signaling pathway, central carbon metabolism in cancer, and the HIF-1 pathway.

In CTX-induced immunosuppressive mouse models, AS-III administration demonstrated significant

protective effects against body weight reduction, improved immune organ indices (spleen and thymus),

and normalized hematological parameters [1]. At the molecular level, AS-III was shown to modulate the

HIF-1α/PDHK-1 pathway, resulting in reduced lactate production and restoration of ATP levels in immune

cells. This metabolic reprogramming is crucial for restoring immune function in immunosuppressed
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conditions. In hypoxic conditions mimicking the tumor microenvironment, AS-III effectively reduced the

release of pro-inflammatory mediators including NO, TNF-α, and IL-1β, while simultaneously decreasing

the expression of metabolic enzymes PDHK-1, LDH, HK, PK, and GLUT-1 [1]. These findings were further

validated using specific inhibitors and agonists, confirming that AS-III attenuates immunosuppressive states

specifically through systematic modulation of the HIF-1α/PDHK-1 pathway.

Macrophage Polarization and Tumor-Associated Macrophage
Reprogramming

AS-III demonstrates a remarkable capacity to modulate macrophage polarization and function, particularly in

the context of tumor microenvironment regulation. Research has revealed that AS-III effectively inhibits M2

polarization of tumor-associated macrophages (TAMs) while promoting their differentiation toward the

M1 phenotype [4] [5]. This reprogramming is mediated through inhibition of the MAPK signaling pathway,

specifically through reducing phosphorylation of key MAPK components including ERK, JNK, and p38

[4]. The significance of this macrophage phenotype switching is substantial, as M1 macrophages possess

antitumor functions while M2 macrophages typically promote tumor progression and exhibit anti-

inflammatory activities.

The effect of AS-III on macrophage polarization produces profound consequences in the tumor

microenvironment. Through repression of M2 TAMs, AS-III effectively suppresses tumor metastasis,

inhibits angiogenesis, and induces apoptosis in lung cancer models [4]. Further investigation revealed that

the tumor inhibitory effects of AS-III are mediated through the Akt/mTOR signaling pathway [4]. This

dual modulation of both MAPK signaling in macrophages and Akt/mTOR signaling in tumor cells positions

AS-III as a promising candidate for cancer immunotherapy. The compound's ability to modify the tumor

immune microenvironment by reprogramming TAMs represents a novel approach to tumor immunotherapy

that leverages the body's innate immune system to combat cancer progression.

Table: Effects of Astragaloside III on Macrophage Polarization and Function

Parameter Effect of AS-III Experimental Model

M1 Marker (CD86) Expression Increased THP-1 and RAW264.7 cells
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Parameter Effect of AS-III Experimental Model

M2 Marker (CD206) Expression Decreased THP-1 and RAW264.7 cells

M1-associated Cytokines (TNF-α, IL-1β) Upregulated THP-1 and RAW264.7 cells

M2-associated Markers (Arg-1, TGF-β) Downregulated THP-1 and RAW264.7 cells

MAPK Signaling (p-ERK, p-JNK, p-p38) Inhibited THP-1 and RAW264.7 cells

Tumor Metastasis Suppressed Lewis lung cancer mouse model

Angiogenesis (VEGFA, CD31) Inhibited Lewis lung cancer mouse model

Natural Killer Cell Activation and Enhanced Anti-Tumor
Response

AS-III demonstrates a significant capacity to enhance the anti-tumor activity of Natural Killer (NK) cells,

which play a crucial role in innate immunity against cancer. Experimental evidence indicates that AS-III

effectively elevates the expression of key activating receptors on NK cells, including NKG2D and Fas,

while simultaneously increasing interferon-γ (IFN-γ) production [2] [3]. These changes result in

substantially enhanced tumor-killing capability of NK cells. The molecular mechanism underlying increased

IFN-γ production involves AS-III-mediated upregulation of the transcription factor T-bet, a master

regulator of IFN-γ expression in NK cells [3].

In both cell co-culture assays and CT26 colon carcinoma-bearing mouse models, AS-III treatment

demonstrated substantial tumor growth inhibition by increasing the infiltration of NK cells into tumor

tissues and upregulating the antitumor response of NK cells [2]. This enhanced immune surveillance and

elimination of tumor cells highlights the potential of AS-III as an immunotherapeutic agent, particularly for

cancers with known NK cell sensitivity. The effect of AS-III on NK cell function represents a distinct

mechanism from its impact on macrophage polarization, suggesting that AS-III employs multiple

complementary pathways to enhance anti-tumor immunity. This multifaceted immunomodulatory profile

positions AS-III as a promising candidate for combination therapies with conventional cancer treatments.

Smolecule
Theoretical Framework & Proof-of-Concept

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 4 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC6701288/
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2019.00898/full
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2019.00898/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC6701288/
https://www.smolecule.com/products/s578275?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Direct Antitumor Effects and Apoptosis Induction

Beyond its immunomodulatory properties, AS-III demonstrates direct antitumor effects through induction of

apoptosis in cancer cells. In non-small cell lung cancer (NSCLC) models, AS-III treatment significantly

inhibited proliferation and promoted apoptosis in A549 and H460 cell lines [6]. Quantitative proteomic

analysis of AS-III-treated A549 cells revealed that the compound modulates functional signaling pathways

associated with apoptosis and metabolism, with particular impact on annexin A1 (ANXA1) expression [6].

This reduction in ANXA1, a protein frequently overexpressed in cancers and associated with poor prognosis,

represents a key mechanism in AS-III's direct antitumor activity.

At the molecular level, AS-III promotes apoptosis through multiple interconnected pathways. Treatment with

AS-III resulted in increased levels of cleaved caspase-3 and PARP1, hallmark indicators of apoptotic

pathway activation [6]. Additionally, AS-III treatment significantly decreased the LC3-I/LC3-II ratio,

suggesting potential effects on autophagic processes [6]. Further mechanistic investigations revealed that AS-

III promotes NSCLC apoptosis by downregulating phosphorylation of P38, JNK, and AKT, while

simultaneously inhibiting expression of the anti-apoptotic protein Bcl-2 and upregulating expression of

the pro-apoptotic protein Bax [6]. These multipronged effects on apoptotic signaling networks indicate that

AS-III induces programmed cell death in cancer cells through coordinated modulation of several critical

pathways, providing a strong mechanistic foundation for its observed antitumor efficacy.

Table: Direct Antitumor Effects of Astragaloside III on Cancer Cells

Parameter Effect of AS-III Experimental Model

Cell Proliferation Significant inhibition A549 and H460 NSCLC cells

Apoptosis Rate Marked increase A549 and H460 NSCLC cells

ANXA1 Expression Downregulated A549 and H460 NSCLC cells

Cleaved Caspase-3 Upregulated A549 and H460 NSCLC cells

Cleaved PARP1 Upregulated A549 and H460 NSCLC cells

Bcl-2 Expression Downregulated A549 and H460 NSCLC cells

Smolecule
Theoretical Framework & Proof-of-Concept

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 5 / 11 Tech Support

https://bmccomplementmedtherapies.biomedcentral.com/articles/10.1186/s12906-023-04305-0
https://bmccomplementmedtherapies.biomedcentral.com/articles/10.1186/s12906-023-04305-0
https://bmccomplementmedtherapies.biomedcentral.com/articles/10.1186/s12906-023-04305-0
https://bmccomplementmedtherapies.biomedcentral.com/articles/10.1186/s12906-023-04305-0
https://bmccomplementmedtherapies.biomedcentral.com/articles/10.1186/s12906-023-04305-0
https://www.smolecule.com/products/s578275?utm_src=pdf-body
https://www.smolecule.com/products/s578275?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Parameter Effect of AS-III Experimental Model

Bax Expression Upregulated A549 and H460 NSCLC cells

P38, JNK, AKT Phosphorylation Inhibited A549 and H460 NSCLC cells

Experimental Protocols and Methodologies

In Vitro Experimental Approaches

The investigation of AS-III's mechanisms of action has employed a range of sophisticated in vitro

methodologies across multiple studies. For immunological studies, macrophage cell lines (particularly

RAW264.7 and THP-1) have been extensively utilized to examine effects on macrophage polarization and

function [1] [4]. These cells are typically cultured in appropriate media (DMEM or RPMI-1640)

supplemented with 10% fetal bovine serum and maintained at 37°C in a humidified atmosphere with 5%

CO₂. For polarization studies, macrophages are induced to transform into M0, M1, and M2 phenotypes using

specific cytokine cocktails, with M1 polarization typically induced by LPS and IFN-γ, while M2 polarization

is induced by IL-4 and IL-13 [4].

NK cell functional assays have been conducted using spleenocytes isolated from mice or isolated NK cells

cultured in RPMI-1640 medium supplemented with IL-2 (2 ng/ml) and IL-12 (20 ng/ml) to maintain NK cell

viability and function [2] [3]. AS-III is typically added at concentrations ranging from 4 nM to 40 nM for 48

hours before functional assessments. For tumor cell co-culture assays, CT26 colon carcinoma cells are

labeled with CFSE and co-cultured with AS-III-stimulated spleenocytes or isolated NK cells at effector-to-

target (E:T) ratios of 1:1 for 6 hours, after which tumor cell killing is assessed [3].

Antitumor activity assessments employ various human cancer cell lines, including A549 and NCI-H460 for

NSCLC models and other cell lines specific to cancer types under investigation [6]. Cells are typically

treated with different concentrations of AS-III (ranging from 25-400 μmol/L) for 24 hours, followed by

assessment of viability, proliferation, and apoptosis. Cell viability is commonly measured using CCK-8

assays, while proliferation is assessed via EdU incorporation assays [6]. Apoptosis is typically quantified
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using flow cytometry with Annexin V/PI staining, and molecular mechanisms are investigated through

western blotting and quantitative proteomic analysis [6].

In Vivo Experimental Models

The efficacy and mechanisms of AS-III have been validated in several in vivo models, each designed to

address specific research questions. For immunosuppression studies, a CTX-induced immunosuppression

mouse model is commonly employed [1]. In this model, mice are injected intraperitoneally with CTX

(typically 80 mg/kg) for three consecutive days to induce immunosuppression, followed by AS-III

administration at various doses (e.g., 10, 20, or 40 mg/kg) for a specified treatment period.

Immunosuppression is confirmed by reductions in body weight, immune organ indices (spleen and thymus),

and hematological parameters, while restoration of these parameters indicates recovery of immune function.

For antitumor efficacy studies, both subcutaneous xenograft models and syngeneic tumor models have

been utilized [4] [2]. In subcutaneous xenograft models, human cancer cells (e.g., A549 for lung cancer) are

implanted into immunodeficient mice, while syngeneic models (e.g., CT26 colon carcinoma in BALB/c mice

or Lewis lung cancer in C57BL/6 mice) are used in immunocompetent hosts to evaluate interactions with the

immune system [4] [2]. Tumor volume and weight are monitored regularly, and at study endpoint, tumors are

collected for analysis of apoptosis (TUNEL staining), immunohistochemistry (e.g., CD31 for angiogenesis,

Ki-67 for proliferation, F4/80 and CD68 for macrophage infiltration), and protein expression (western

blotting or immunofluorescence) [4].

Table: In Vivo Experimental Models for Studying Astragaloside III

Model Type Induction Method
AS-III
Treatment

Key Readouts

CTX-induced
Immunosuppression

CTX (80 mg/kg, i.p., 3 days) 10, 20, 40

mg/kg, various
durations

Body weight, immune

organ indices,
hematological parameters,

serum cytokines
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Model Type Induction Method
AS-III
Treatment

Key Readouts

Subcutaneous
Xenograft

A549 or H460 cells in

immunodeficient mice

10-40 mg/kg,

i.p. or oral
gavage

Tumor volume/weight,

apoptosis markers,
proliferation indices

Syngeneic Tumor
Models

CT26 colon carcinoma or
Lewis lung cancer in

immunocompetent mice

10-40 mg/kg,
i.p. or oral

gavage

Tumor growth, immune
cell infiltration, cytokine

profiles, metastasis

TAM-focused Studies Lewis lung cancer in

C57BL/6 mice

15, 30 mg/kg,

i.p.

Macrophage polarization,

metastasis, angiogenesis,
Akt/mTOR signaling

Conclusion and Therapeutic Applications

The comprehensive analysis of Astragaloside III reveals a complex multi-target mechanism of action that

encompasses immunomodulatory effects, direct antitumor activity, and metabolic reprogramming of

immune cells. The compound demonstrates exceptional potential as a therapeutic agent, particularly for

counteracting chemotherapy-induced immunosuppression and enhancing anti-tumor immunity. Through

modulation of the HIF-1α/PDHK-1 pathway, AS-III effectively restores immune function in

immunosuppressed conditions, while its impact on macrophage polarization and NK cell activation positions

it as a promising candidate for cancer immunotherapy [1] [4] [2].

The therapeutic implications of these findings are substantial. AS-III could be developed as an adjunct to

conventional chemotherapy to mitigate treatment-induced immunosuppression, potentially improving

treatment outcomes and reducing opportunistic infections. Additionally, its ability to reprogram the tumor

microenvironment by modulating TAMs and enhancing NK cell function suggests potential applications in

combination with other immunotherapies, such as immune checkpoint inhibitors [4] [5]. The multi-

faceted mechanisms of AS-III, targeting both immune cells and cancer cells through distinct pathways,

provide a strong rationale for continued investigation and development of this promising natural compound

as a potential therapeutic agent.
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Immune Cell Modulation

NK Cell Activation Macrophage Reprogramming

Direct Tumor Effects

Apoptosis Induction

Metabolic Immunomodulation

ASIII

Natural Killer Cells M2 Macrophages

Cancer Cells

HIF-1α Pathway

NKG2D Expression↑IFN-γ Production↑ Fas Expression↑

M1 Macrophages

TNF-α, IL-1β↑ CD86 (M1)↑

M2 to M1 ShiftCD206 (M2)↓

T-bet Expression↑

MAPK Inhibition

ANXA1↓ Caspase-3↑ PARP1 Cleavage↑ Bcl-2/Bax Ratio↓ P38/JNK/AKT↓

PDHK-1↓ LDHA Activity↓

Lactate Production↓ ATP Restoration↑
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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